
6-Amino-7-fluoro-3,4-dihidroquinazolin-4-ona
Descripción general
Descripción
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is a chemical compound with the CAS Number: 877825-72-4 . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is 179.15 . The IUPAC name is 6-amino-7-fluoro-4(3H)-quinazolinone . The Inchi Code is 1S/C8H6FN3O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,10H2,(H,11,12,13) .Physical And Chemical Properties Analysis
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is a powder . It has a molecular weight of 179.15 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
“6-Amino-7-fluoro-3,4-dihidroquinazolin-4-ona” se ha identificado como un compuesto potencial en el desarrollo de fármacos anticancerígenos. Los derivados de quinazolina, incluido este compuesto, han mostrado promesa en la inhibición del crecimiento de las células cancerosas. La introducción de átomos de flúor en los compuestos orgánicos a menudo conduce a una mayor actividad biológica, lo que en el caso del cáncer podría significar propiedades anticancerígenas más potentes .
Agentes Antibacterianos y Antifúngicos
El motivo estructural de la quinazolinona es conocido por exhibir importantes actividades antibacterianas y antifúngicas. Los sustituyentes amino y fluoro en el anillo de quinazolinona se pueden modificar para dirigirse a cepas bacterianas y fúngicas específicas, lo que hace que “this compound” sea un andamiaje valioso para desarrollar nuevos agentes antimicrobianos .
Fármacos Antihipertensivos
Las quinazolinonas se han explorado por su posible uso en el tratamiento de la hipertensión. La presencia de los grupos amino y fluoro puede mejorar la afinidad de unión de estas moléculas a los objetivos biológicos involucrados en la regulación de la presión arterial, lo que sugiere que “this compound” podría servir como un compuesto principal para los fármacos antihipertensivos .
Inhibición de la Quinasa
Este compuesto sirve como intermedio en la síntesis de inhibidores de la quinasa. Las quinasas son enzimas que juegan un papel crucial en la transducción de señales y son objetivos para el desarrollo de fármacos en diversas enfermedades, incluido el cáncer. El grupo fluoro en particular puede mejorar la selectividad y la potencia de los inhibidores de la quinasa .
Agentes Antivirales
La estructura principal de la quinazolinona también está asociada con la actividad antiviral. Las modificaciones al núcleo, como la adición de un grupo amino y fluoro, pueden conducir a compuestos que interfieren con los procesos de replicación viral. “this compound” podría ser un punto de partida para la síntesis de nuevos fármacos antivirales .
Trastornos Neurológicos
Las quinazolinonas se han investigado por sus posibles efectos terapéuticos en los trastornos neurológicos. Pueden actuar como ligandos para varios receptores de neurotransmisores, lo que puede ser beneficioso en el tratamiento de afecciones como la depresión, la ansiedad y la epilepsia. El patrón de sustitución específico de “this compound” podría influir en su actividad en el sistema nervioso central .
Safety and Hazards
The safety information for 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit the tyrosine kinase activity of the epidermal growth factor receptor . This suggests that 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one may also target similar proteins or pathways.
Mode of Action
Based on its structural similarity to other kinase inhibitors, it may bind to the atp-binding site of the target protein, thereby inhibiting its activity .
Biochemical Pathways
If it acts as a kinase inhibitor, it could potentially affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
If it acts as a kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and activity .
Propiedades
IUPAC Name |
6-amino-7-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHMKSRMYPVROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1N)F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877825-72-4 | |
| Record name | 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one in the synthesis of Afatinib Dimaleate?
A1: 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one serves as a crucial starting material in the synthesis of Afatinib Dimaleate []. The synthesis process, as described in the research, involves a series of reactions including substitution with (S)-3-hydroxytetrahydrofuran, reduction, amidation, condensation, and finally, salt formation to yield Afatinib Dimaleate.
Q2: Could you elaborate on the significance of the "substitution reaction" mentioned in the synthesis process?
A2: The paper highlights a "substitution reaction" between 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one and (S)-3-hydroxytetrahydrofuran []. While the specific details of this reaction are not elaborated upon in the provided abstract, this step is likely crucial for introducing the chiral center present in the Afatinib Dimaleate structure. Further investigation into the reaction conditions and mechanism would be beneficial to fully understand its significance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)
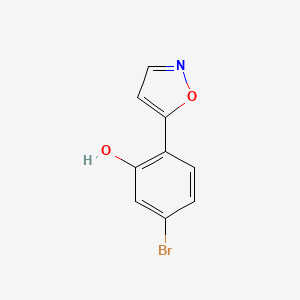

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1384236.png)
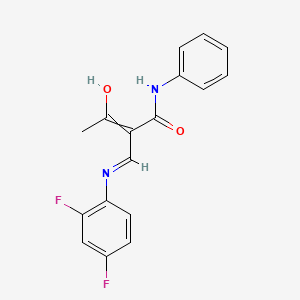
![6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384239.png)
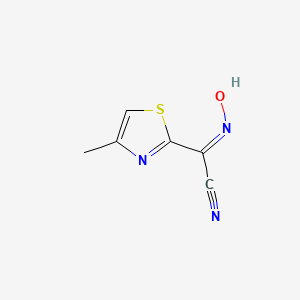
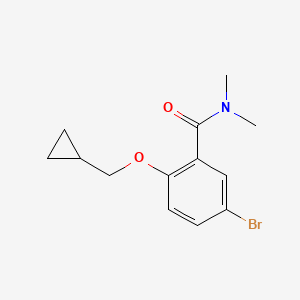
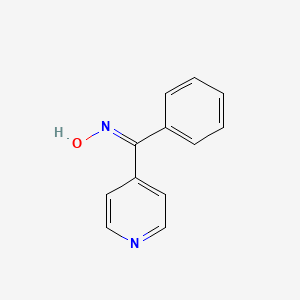
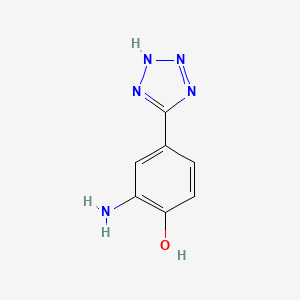
![5-benzyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384246.png)
![1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384247.png)

